molecular formula C19H20N4O3 B12716804 2,4-Imidazolidinedione, 1-(((8-beta)-10,10a-didehydro-6-methyl-C(10-alpha)-homo-D-norergolin-8-yl)methyl)-, N-oxide CAS No. 113869-49-1

2,4-Imidazolidinedione, 1-(((8-beta)-10,10a-didehydro-6-methyl-C(10-alpha)-homo-D-norergolin-8-yl)methyl)-, N-oxide

Cat. No.: B12716804
CAS No.: 113869-49-1
M. Wt: 352.4 g/mol
InChI Key: JLHBAWJYPHWGCU-RPYGVECJSA-N
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Description

2,4-Imidazolidinedione, 1-(((8-beta)-10,10a-didehydro-6-methyl-C(10-alpha)-homo-D-norergolin-8-yl)methyl)-, N-oxide is a complex organic compound with a unique structure that combines elements of imidazolidinedione and ergoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Imidazolidinedione, 1-(((8-beta)-10,10a-didehydro-6-methyl-C(10-alpha)-homo-D-norergolin-8-yl)methyl)-, N-oxide typically involves multiple steps, starting with the preparation of the imidazolidinedione core. This is followed by the introduction of the ergoline moiety through a series of reactions, including alkylation and oxidation. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,4-Imidazolidinedione, 1-(((8-beta)-10,10a-didehydro-6-methyl-C(10-alpha)-homo-D-norergolin-8-yl)methyl)-, N-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the ergoline moiety, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds with potential biological activity.

Scientific Research Applications

2,4-Imidazolidinedione, 1-(((8-beta)-10,10a-didehydro-6-methyl-C(10-alpha)-homo-D-norergolin-8-yl)methyl)-, N-oxide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a tool for studying the interactions between small molecules and biological targets.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the treatment of neurological disorders.

    Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2,4-Imidazolidinedione, 1-(((8-beta)-10,10a-didehydro-6-methyl-C(10-alpha)-homo-D-norergolin-8-yl)methyl)-, N-oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,4-Imidazolidinedione derivatives: These compounds share the imidazolidinedione core but differ in their substituents.

    Ergoline derivatives: Compounds with similar ergoline structures but different functional groups.

Uniqueness

What sets 2,4-Imidazolidinedione, 1-(((8-beta)-10,10a-didehydro-6-methyl-C(10-alpha)-homo-D-norergolin-8-yl)methyl)-, N-oxide apart is its combination of the imidazolidinedione and ergoline moieties, which imparts unique chemical and biological properties. This dual structure allows for versatile applications and the potential for novel therapeutic effects.

Properties

CAS No.

113869-49-1

Molecular Formula

C19H20N4O3

Molecular Weight

352.4 g/mol

IUPAC Name

1-[[(4S,7R)-6-methyl-6-oxido-11-aza-6-azoniatetracyclo[7.6.1.03,7.012,16]hexadeca-1(16),2,9,12,14-pentaen-4-yl]methyl]imidazolidine-2,4-dione

InChI

InChI=1S/C19H20N4O3/c1-23(26)10-13(8-22-9-17(24)21-19(22)25)14-5-11-3-2-4-15-18(11)12(7-20-15)6-16(14)23/h2-5,7,13,16,20H,6,8-10H2,1H3,(H,21,24,25)/t13-,16+,23?/m0/s1

InChI Key

JLHBAWJYPHWGCU-RPYGVECJSA-N

Isomeric SMILES

C[N+]1(C[C@@H](C2=CC3=C4C(=CNC4=CC=C3)C[C@H]21)CN5CC(=O)NC5=O)[O-]

Canonical SMILES

C[N+]1(CC(C2=CC3=C4C(=CNC4=CC=C3)CC21)CN5CC(=O)NC5=O)[O-]

Origin of Product

United States

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